

Spectroscopic Profile of 2-Amino-5-bromopyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-bromopyrimidine

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This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **2-Amino-5-bromopyrimidine**. Intended for researchers, scientists, and professionals in the field of drug development, this document outlines the available mass spectrometry data and provides a theoretical framework for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included to facilitate laboratory application.

Overview of Spectroscopic Data

The structural elucidation of **2-Amino-5-bromopyrimidine**, a key intermediate in the synthesis of various biologically active molecules, relies on a combination of spectroscopic techniques. While detailed quantitative data for ^1H NMR, ^{13}C NMR, and IR spectroscopy are not extensively available in public databases, this guide presents the confirmed mass spectrometry data and a theoretical analysis of the expected NMR and IR spectra based on the compound's structure and known spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and the presence of a bromine atom in the structure of **2-Amino-5-bromopyrimidine**. The gas chromatography-mass spectrometry (GC-MS) analysis shows characteristic isotopic peaks for bromine.

Parameter	Value	Reference
Molecular Formula	C ₄ H ₄ BrN ₃	[1]
Molecular Weight	173.99 g/mol	[1]
Major m/z Peaks	175, 173, 67	[1]

Interpretation: The presence of two molecular ion peaks of nearly equal intensity at m/z 173 ([M]⁺) and 175 ([M+2]⁺) is a definitive indicator of a single bromine atom, corresponding to its two stable isotopes, ⁷⁹Br and ⁸¹Br.[1] The peak at m/z 67 likely represents a fragment resulting from the loss of the bromine atom and other neutral fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for **2-Amino-5-bromopyrimidine** are not readily available in the surveyed literature. However, based on the chemical structure and typical chemical shift ranges for pyrimidine derivatives, a hypothetical spectrum can be predicted.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.3	Singlet	2H	H-4, H-6
~5.0 - 6.0	Broad Singlet	2H	-NH ₂

Interpretation: The two equivalent protons at positions 4 and 6 of the pyrimidine ring are expected to appear as a singlet in the aromatic region. The protons of the amino group will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Assignment
~163	C-2
~160	C-4, C-6
~107	C-5

Interpretation: The carbon atom (C-2) attached to the amino group is expected to be the most deshielded. The equivalent carbons at positions 4 and 6 would appear as a single resonance. The carbon atom bonded to the bromine (C-5) would be significantly shielded compared to the other ring carbons.

Infrared (IR) Spectroscopy

Specific IR absorption data for **2-Amino-5-bromopyrimidine** is not detailed in public repositories. The following table presents the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm^{-1})	Intensity	Functional Group	Vibration Mode
3400 - 3100	Medium-Strong	N-H	Asymmetric & Symmetric Stretching
3100 - 3000	Medium	Aromatic C-H	Stretching
1650 - 1580	Strong	C=N, C=C	Ring Stretching
1640 - 1560	Medium	N-H	Scissoring (Bending)
1300 - 1000	Strong	C-N	Stretching
850 - 750	Strong	C-H	Out-of-plane Bending
700 - 500	Medium-Strong	C-Br	Stretching

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **2-Amino-5-bromopyrimidine**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **2-Amino-5-bromopyrimidine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean, dry NMR tube.
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Acquisition:** Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 250 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

The solid nature of **2-Amino-5-bromopyrimidine** allows for analysis using either the KBr pellet or Attenuated Total Reflectance (ATR) method.

- **KBr Pellet Method:**
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.

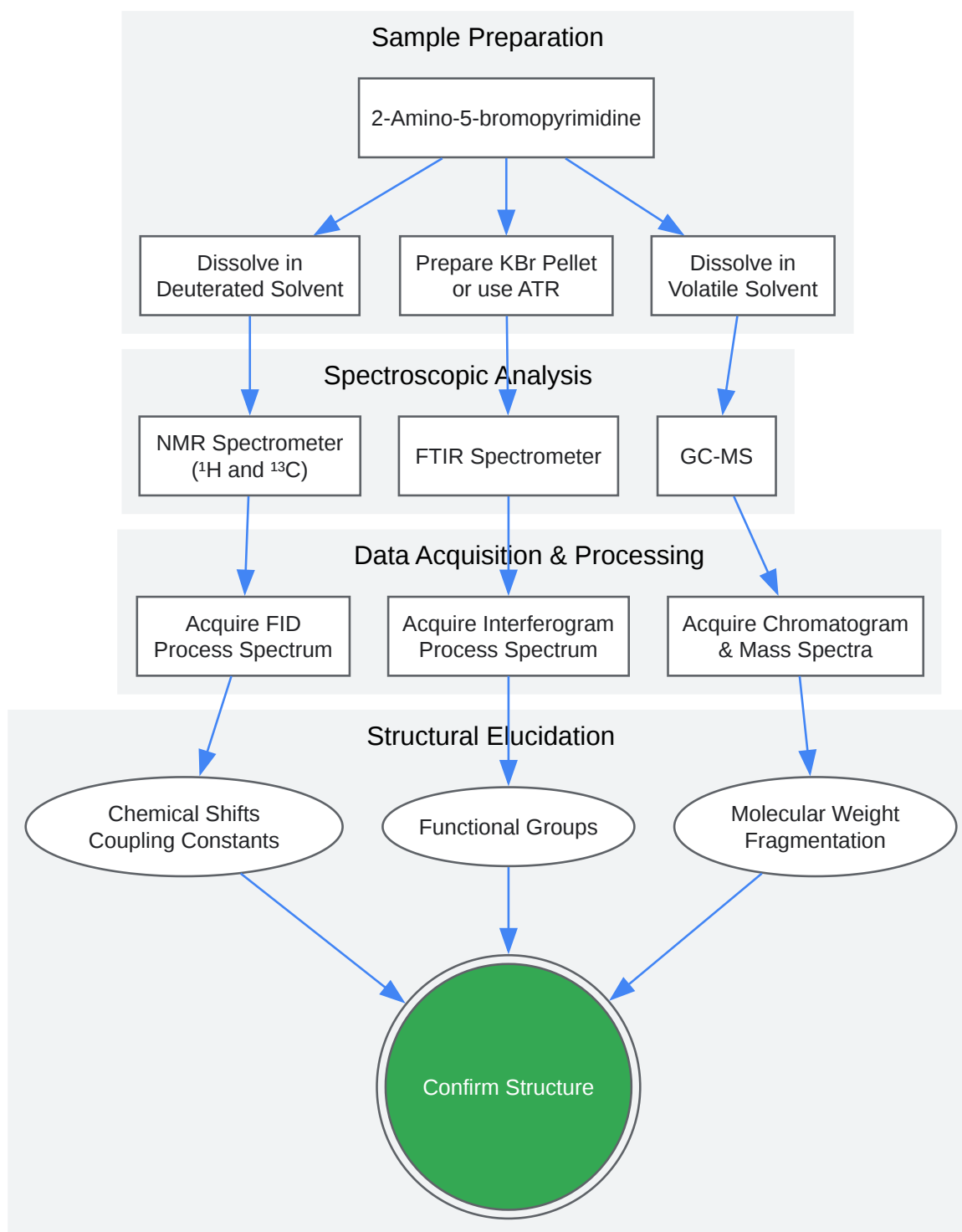
- ATR Method:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).
 - Acquire a background spectrum with the clean, empty ATR crystal.
 - Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
 - Acquire the sample spectrum.

Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Amino-5-bromopyrimidine** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Conditions: Use a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a few minutes.
- MS Conditions: The mass spectrometer should be operated in electron ionization (EI) mode, typically at 70 eV. The mass range should be scanned from a low m/z (e.g., 40) to a value sufficiently above the molecular weight of the compound (e.g., 200).
- Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to **2-Amino-5-bromopyrimidine**. The mass spectrum of this peak can then be examined for the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-5-bromopyrimidine**.



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General workflow for spectroscopic analysis.

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References

- 1. 2-Amino-5-bromopyrimidine | C₄H₄BrN₃ | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]
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